

toxicological profile of 4-Amino-2,6-dinitrotoluene

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Compound of Interest

Compound Name: 4-Amino-2,6-dinitrotoluene

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An In-Depth Technical Guide to the Toxicological Profile of **4-Amino-2,6-dinitrotoluene**

Executive Summary

4-Amino-2,6-dinitrotoluene (4-A-2,6-DNT) is a significant nitroaromatic compound primarily encountered as a major transformation product of the explosive 2,4,6-trinitrotoluene (TNT) through biological degradation and reduction processes.^[1] Its presence in soil and groundwater at military installations and munitions manufacturing sites necessitates a thorough understanding of its toxicological profile for accurate risk assessment and environmental management.^{[2][3]} This guide provides a comprehensive technical overview for researchers and toxicologists, synthesizing available data on its chemical properties, toxicokinetics, mechanisms of toxicity, and analytical methodologies. While data specific to 4-A-2,6-DNT are limited in some areas, this document leverages an analogue approach, referencing the well-studied profiles of 2,4-dinitrotoluene (2,4-DNT) and 2,6-dinitrotoluene (2,6-DNT) to provide a holistic and scientifically grounded perspective.

Chemical Identity and Physicochemical Properties

4-A-2,6-DNT (CASRN: 19406-51-0) is an amino-nitrotoluene characterized by a methyl group, two nitro groups, and one amino group attached to a benzene ring.^[4] These structural features, particularly the ortho-nitro substituents relative to the methyl group, sterically hinder certain metabolic pathways, influencing its toxicokinetics.^[1] Its moderate water solubility and soil adsorption coefficient suggest a potential for leaching into groundwater, a key exposure pathway.^[1]

Table 1: Physicochemical Properties of **4-Amino-2,6-dinitrotoluene**

Property	Value	Reference
CAS Registry Number	19406-51-0	[4]
Molecular Formula	C ₇ H ₇ N ₃ O ₄	[4]
Molecular Weight	197.15 g/mol	[4]
Physical Description	Solid	[4]
Vapor Pressure	4 x 10 ⁻⁵ mmHg	[4]
Water Solubility	Moderate (estimated)	[1]
Soil Adsorption (Koc)	Moderate (estimated)	[1]
Synonyms	4-ADNT, 4-Methyl-3,5-dinitroaniline	[4]

Toxicokinetics: Absorption, Distribution, Metabolism, and Excretion (ADME)

The toxicokinetic profile of 4-A-2,6-DNT is primarily understood through its role as a metabolite of TNT and by analogy with related dinitrotoluenes (DNTs).

Absorption

Exposure to DNTs, and by extension their amino-derivatives, can occur via inhalation, dermal contact, and ingestion, particularly in occupational settings.[5][6] Studies on TNT workers show that 4-A-2,6-DNT is a main urinary metabolite, confirming systemic absorption in humans.[1] Animal studies on parent DNTs indicate they are readily absorbed following oral or inhalation exposure and can be absorbed through the skin in toxic amounts.[5]

Distribution

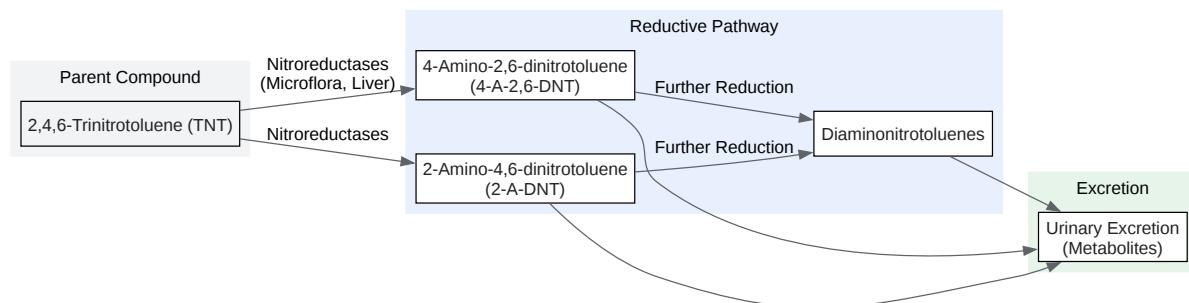
Following absorption, DNTs are distributed throughout the body. Animal studies on 2,4-DNT and 2,6-DNT have identified adverse effects in the central nervous system, heart, circulatory system, liver, and kidneys, indicating distribution to these tissues.[5][6]

Metabolism

4-A-2,6-DNT is a primary product of the metabolic reduction of TNT. The metabolism of nitroaromatic compounds is a critical determinant of their toxicity, often involving a "dual pathway" of oxidation and reduction.

- Reductive Pathway (Primary): The nitro groups of TNT are sequentially reduced, primarily by gut microflora and hepatic enzymes, to form aminodinitrotoluenes (including 4-A-2,6-DNT and 2-amino-4,6-dinitrotoluene) and subsequently diaminonitrotoluenes.[1][2] This reduction is a key step in both detoxification and, potentially, metabolic activation.
- Oxidative Pathway: The methyl group of the toluene ring can be oxidized. For the related 2,6-DNT, hepatic microsomal enzymes oxidize the methyl group to form 2,6-dinitrobenzyl alcohol, which can be further metabolized to 2,6-dinitrobenzaldehyde.[7] This pathway can lead to the formation of reactive intermediates.

The interplay between these pathways is crucial. The reduction of nitro groups is often a detoxification step, but intermediate nitroso and hydroxylamine species can be highly reactive and contribute to toxicity.



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Caption: Metabolic reduction of TNT to amino- and diaminonitrotoluenes.

Excretion

Metabolites of TNT, including 4-A-2,6-DNT, are primarily excreted in the urine.^[1] Studies on 2,6-DNT in rats have also identified significant excretion of metabolites, such as conjugated 2,6-dinitrobenzyl alcohol, in the bile, suggesting that enterohepatic circulation may occur.^[7]

Mechanisms of Toxicity

The toxicity of 4-A-2,6-DNT is believed to be driven by mechanisms common to nitroaromatic compounds, including metabolic activation leading to oxidative stress and DNA damage.

Genotoxicity

There is evidence that 4-A-2,6-DNT is mutagenic in bacterial reverse mutation assays (*Salmonella typhimurium*) and the *Vibrio fischeri* test, both with and without metabolic activation.^[1] This suggests the compound or its metabolites can directly interact with DNA. However, *in vivo* studies to evaluate its potential for genotoxicity have not been conducted, which represents a significant data gap.^[1]

Hematotoxicity

Adverse effects on blood are a known hazard of exposure to analogue compounds.^[1] These effects include anemia, reduced hemoglobin and hematocrit, and methemoglobinemia.^[1] Methemoglobinemia occurs when the iron in hemoglobin is oxidized from the ferrous (Fe^{2+}) to the ferric (Fe^{3+}) state, rendering it unable to transport oxygen. This is a classic toxic effect of many aromatic amino and nitro compounds, likely mediated by reactive metabolites like nitroso and hydroxylamine intermediates.

Hepatotoxicity

Parent DNT compounds are established hepatocarcinogens in animal models, and 4-A-2,6-DNT is considered a potential secondary hepatotoxin.^{[4][5]} The mechanism is thought to involve metabolic activation within the liver, leading to the formation of reactive species that can bind to cellular macromolecules, induce oxidative stress, and cause cellular damage, potentially culminating in hepatocellular lesions or cancer with chronic exposure.^[6]

Carcinogenicity

The U.S. EPA has classified the carcinogenic potential of 4-A-2,6-DNT as "Inadequate Information to Assess Carcinogenic Potential" due to a lack of animal carcinogenicity studies.

[1] This contrasts with the classification of the mixture of 2,4- and 2,6-DNT as a Class B2 (probable human) carcinogen, based on findings of liver cancer in rats.[5][6] The hepatocarcinogenicity of technical grade DNT is largely attributed to the 2,6-DNT isomer.[5] Given that 4-A-2,6-DNT is a major metabolite, its potential contribution to the carcinogenicity of parent compounds warrants further investigation.

Toxicological Endpoints

Quantitative toxicity data for 4-A-2,6-DNT are scarce. The U.S. EPA has derived Provisional Peer-Reviewed Toxicity Values (PPRTVs) based on available data and analogue analysis.

Table 2: Selected Toxicity Values for **4-Amino-2,6-dinitrotoluene**

Value Type	Value	Basis / Notes	Reference
Subchronic RfD	3×10^{-4} mg/kg-day	Derived from analogue data (Pendimethalin) based on liver and blood effects.	[1][4]
Chronic RfD	1×10^{-4} mg/kg-day	Derived from analogue data (Pendimethalin) based on liver and blood effects.	[1][4]
Carcinogenicity	Inadequate Information	No animal studies are available to support a descriptor.	[1][4]

RfD: Reference Dose

- Acute Toxicity: Oral lethal-dose studies in rats caused excitement and somnolence.[4]

- Reproductive and Developmental Toxicity: No specific studies on 4-A-2,6-DNT are available. Studies on technical-grade DNT administered to rats showed increased relative liver and spleen weights in fetuses at higher doses but no teratogenic effects.[\[8\]](#)

Analytical Methodology: Detection in Environmental Samples

High-Performance Liquid Chromatography (HPLC) is a standard and robust method for the detection and quantification of 4-A-2,6-DNT and other nitroaromatic compounds in environmental matrices like soil and water.

Standard Protocol: HPLC Analysis of 4-A-2,6-DNT in Soil

This protocol outlines a typical workflow for analyzing soil samples for 4-A-2,6-DNT contamination.

Step 1: Sample Preparation and Extraction

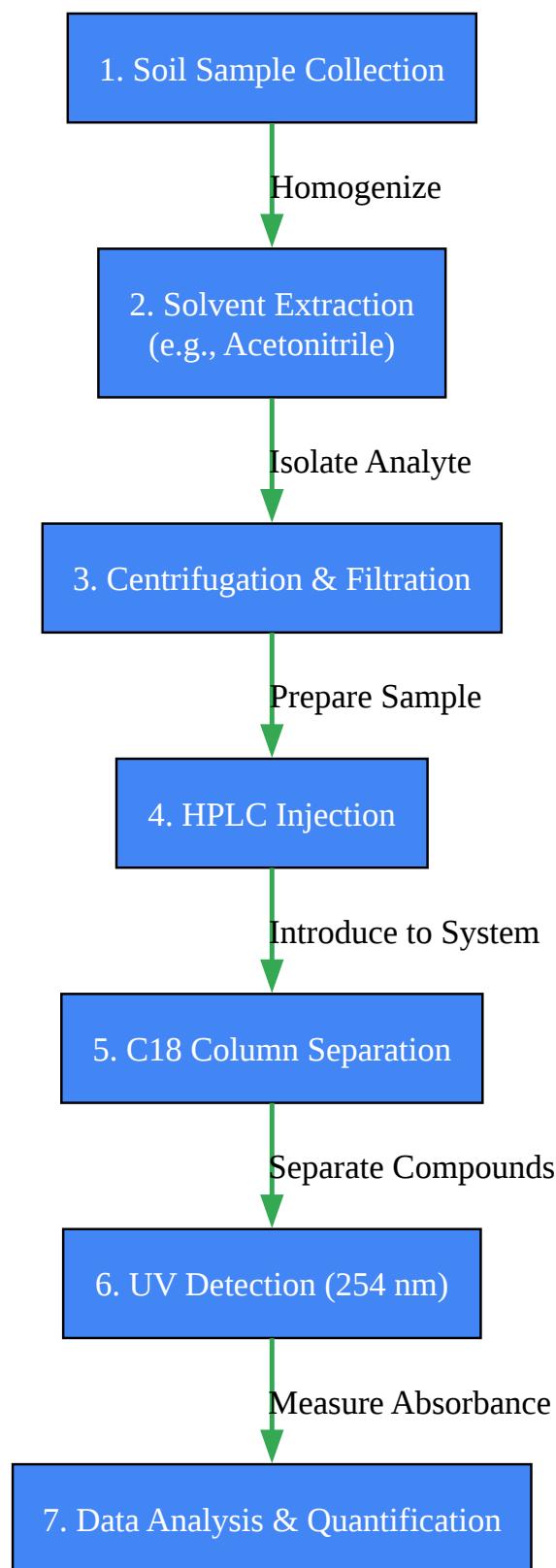
- Collect a representative soil sample (approx. 10-20 g) from the site.
- Air-dry the sample and sieve to remove large debris.
- Weigh 5 g of the homogenized soil into a glass vial.
- Add 10 mL of a suitable solvent (e.g., acetonitrile or methanol).
- Extract the sample using sonication for 15-20 minutes or shaking for 1-2 hours. This process transfers the analyte from the soil matrix into the solvent.

Step 2: Cleanup and Concentration

- Centrifuge the vial at 3000 rpm for 10 minutes to pellet the soil particles.
- Carefully decant the supernatant (the solvent containing the analyte).
- Filter the supernatant through a 0.45 μ m syringe filter (e.g., PTFE or nylon) into a clean HPLC vial. This step removes fine particulates that could damage the HPLC system.

Step 3: HPLC-UV Analysis

- Instrument: A standard HPLC system equipped with a UV-Vis detector.
- Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 μ m particle size).
- Mobile Phase: Isocratic or gradient elution using a mixture of acetonitrile and water (e.g., 50:50 v/v). The high polarity of the mobile phase allows for good separation of nitroaromatic compounds on the nonpolar C18 stationary phase.
- Flow Rate: 1.0 mL/min.
- Injection Volume: 20 μ L.
- Detector Wavelength: Set to approximately 254 nm, a common wavelength for detecting aromatic rings.
- Quantification: Run a series of known concentration standards to create a calibration curve. The concentration of 4-A-2,6-DNT in the sample is determined by comparing its peak area to the calibration curve.



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Caption: Standard workflow for HPLC analysis of 4-A-2,6-DNT in soil.

Conclusion and Future Directions

4-Amino-2,6-dinitrotoluene is a toxicologically relevant metabolite of TNT. The available evidence, largely from in vitro studies and analogue comparisons, indicates a potential for genotoxicity, hematotoxicity, and hepatotoxicity. Its environmental persistence and mobility in soil present a clear pathway for potential human and ecological exposure.

Significant data gaps remain, which are critical to address for comprehensive risk assessment:

- In Vivo Toxicity: Chronic exposure and carcinogenicity studies are needed to definitively classify its carcinogenic potential.
- Mechanism of Action: Further research is required to elucidate the specific metabolic pathways and reactive intermediates responsible for its toxic effects.
- Reproductive/Developmental Toxicity: The lack of data in this area is a major deficiency that needs to be addressed.

A more complete understanding of the toxicological profile of 4-A-2,6-DNT is essential for developing effective remediation strategies and protecting human health at sites contaminated with TNT.

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